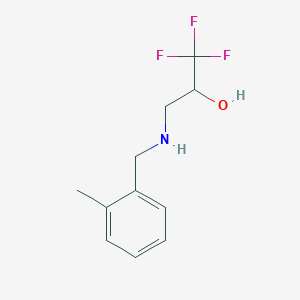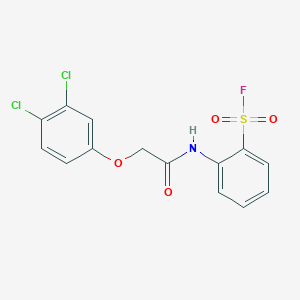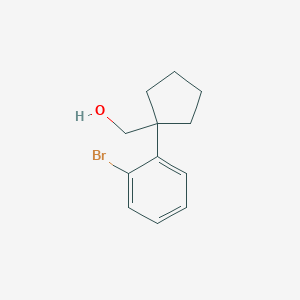
(1-(2-Bromophenyl)cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Bromophenyl)cyclopentyl)methanol: is an organic compound with the molecular formula C12H15BrO It is a cyclopentyl derivative where a bromophenyl group is attached to the cyclopentyl ring, and a hydroxyl group is attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)cyclopentyl)methanol typically involves the reaction of 2-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Using dilute acid or water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: (1-(2-Bromophenyl)cyclopentyl)ketone
Reduction: (1-Phenylcyclopentyl)methanol
Substitution: (1-(2-Aminophenyl)cyclopentyl)methanol or (1-(2-Thiophenyl)cyclopentyl)methanol
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1-(2-Bromophenyl)cyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
(1-Phenylcyclopentyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
(1-(2-Chlorophenyl)cyclopentyl)methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
(1-(2-Fluorophenyl)cyclopentyl)methanol: Contains a fluorine atom, leading to different electronic effects and potential biological activity.
Uniqueness:
- The presence of the bromine atom in (1-(2-Bromophenyl)cyclopentyl)methanol makes it unique compared to its analogs. Bromine’s larger size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
[1-(2-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
Clave InChI |
XANPQNPDJVIOJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









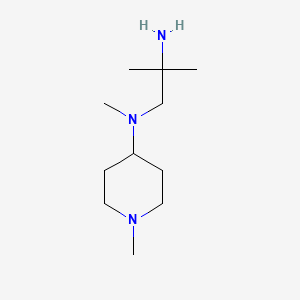
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

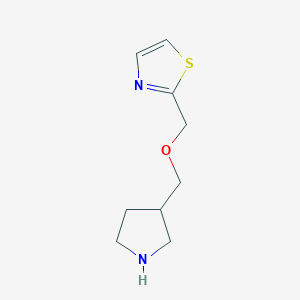
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
